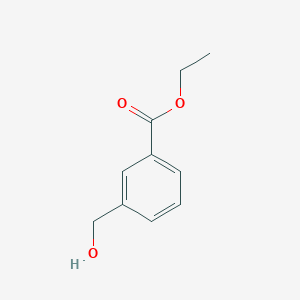

Ethyl 3-(hydroxymethyl)benzoate

Description

Ethyl 3-(hydroxymethyl)benzoate is an aromatic ester featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position of the benzoate ring. This compound is notable for its versatility as a synthetic intermediate in pharmaceuticals and organic chemistry. Its synthesis often involves multi-component reactions (MCRs), such as the reaction of ethyl benzoate derivatives with hydroxylamine or other nucleophiles under catalytic conditions (e.g., sodium hydride) . The hydroxymethyl group enhances reactivity, enabling further functionalization, such as oxidation to carboxylic acids or conjugation with bioactive moieties. Applications span antimicrobial agents, radiopharmaceutical precursors, and intermediates for heterocyclic compounds .

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHJHOHFXWCHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of mthis compound with ethanol. This reaction can be catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium ethoxide, respectively. The reaction is usually carried out at elevated temperatures to drive the equilibrium towards the formation of the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction while minimizing the need for corrosive liquid acids. Additionally, solvent-free conditions or the use of environmentally benign solvents can be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of ethyl 3-carboxybenzoate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) for conversion to the corresponding chloride, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products Formed

Oxidation: Ethyl 3-carboxybenzoate.

Reduction: 3-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)benzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

Industry: It is used in the production of polymers and resins, where it imparts specific properties to the final material.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)benzoate depends on its specific application. In general, the ester group can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. The hydroxymethyl group can participate in various biochemical reactions, such as oxidation or conjugation, depending on the enzymes and cofactors present.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Ethyl 3-(hydroxymethyl)benzoate with key analogs, highlighting substituent-driven differences:

Key Observations :

- Polarity and Solubility: The hydroxymethyl group in this compound increases hydrophilicity compared to methoxy (-OCH₃) or nitro (-NO₂) substituents .

- Reactivity: Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity of the ester carbonyl, favoring nucleophilic substitution. In contrast, hydroxymethyl (-CH₂OH) allows oxidation to carboxylic acids or participation in hydrogen bonding .

- Biological Activity: Urea-linked analogs (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit potent aquaporin-3 (AQP3) inhibition due to hydrogen-bonding interactions, whereas hydroxymethyl derivatives show broader antimicrobial utility .

Biological Activity

Ethyl 3-(hydroxymethyl)benzoate, also known as ethyl 3-hydroxy-4-(hydroxymethyl)benzoate, is a compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, and discusses its mechanisms of action and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and ester functional groups. Its chemical formula is , and it possesses unique reactivity due to these functional groups, which can influence its interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, demonstrating inhibition zones ranging from 8.3 mm to 30 mm at concentrations as low as 0.02 mg/mL. Notably, it showed activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20.5 - 30.0 | 0.02 |

| Escherichia coli | 8.3 - 13.6 | 0.02 |

| Bacillus subtilis | Variable | Variable |

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies suggest that the hydroxymethyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism is thought to involve the donation of hydrogen atoms from the hydroxyl groups, neutralizing reactive oxygen species (ROS) .

Cytotoxic Effects

This compound has shown cytotoxic effects in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in human cancer cells through mechanisms involving the disruption of mitochondrial membrane potential and activation of caspases .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Hepatocarcinoma | 50 | Apoptosis induction |

| Erythroleukemia | 30 | Mitochondrial disruption |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : It may disrupt bacterial cell wall synthesis or interfere with enzyme activity critical for bacterial growth .

- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms helps neutralize free radicals, reducing oxidative damage .

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Case Study on Cancer Cell Lines : In a controlled laboratory setting, this compound was tested on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.